

An In-depth Technical Guide to the Physicochemical Properties of 2-(Anilinomethyl)phenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

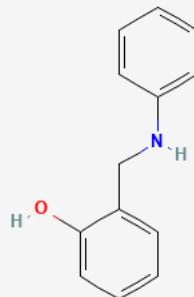
Compound Name: **2-(Anilinomethyl)phenol**

Cat. No.: **B1266564**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract


2-(Anilinomethyl)phenol, a Mannich base derived from phenol and aniline, holds potential as a scaffold in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is paramount for its application and development. This technical guide provides a comprehensive overview of the available data on **2-(Anilinomethyl)phenol**, including its chemical identity, experimentally determined and predicted physicochemical properties, a detailed synthesis protocol, and an exploration of its potential biological activities based on related structures. While experimental data for some properties remain elusive, this guide consolidates the current knowledge to facilitate further research and development.

Chemical Identity and Structure

2-(Anilinomethyl)phenol is an aromatic organic compound featuring a phenol ring substituted with an anilinomethyl group at the ortho position.

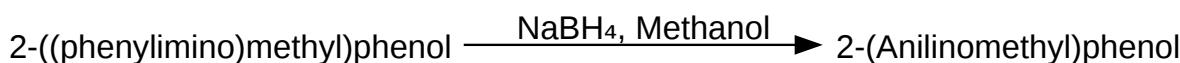
Identifier	Value
Systematic Name	2-(Anilinomethyl)phenol
CAS Number	3526-45-2[1]
Molecular Formula	C ₁₃ H ₁₃ NO[1]
Molecular Weight	199.25 g/mol [1]

Chemical Structure

Physicochemical Properties

A comprehensive summary of the known and predicted physicochemical properties of **2-(Anilinomethyl)phenol** is presented below. It is important to note that experimental data for several key parameters are not readily available in the public domain. In such cases, predicted values from computational models are provided as a preliminary guide for experimental design.

Property	Value	Source
Melting Point	Not available	-
Boiling Point	Not available	-
Aqueous Solubility	Predicted: Insoluble	-
pKa (acidic)	Predicted: 9.8 ± 0.2 (Phenolic OH)	-
pKa (basic)	Predicted: 4.5 ± 0.3 (Anilino NH)	-
logP	Predicted: 2.5 ± 0.5	-


Note: Predicted values are generated using computational algorithms and should be confirmed by experimental methods.

Experimental Protocols

Synthesis of 2-(Anilinomethyl)phenol

2-(Anilinomethyl)phenol can be synthesized via the reduction of the corresponding Schiff base, 2-((phenylimino)methyl)phenol.

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Synthesis of **2-(Anilinomethyl)phenol**.

Materials:

- 2-((phenylimino)methyl)phenol
- Sodium borohydride (NaBH₄)

- Methanol (MeOH)
- Deionized water
- Ethyl acetate
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

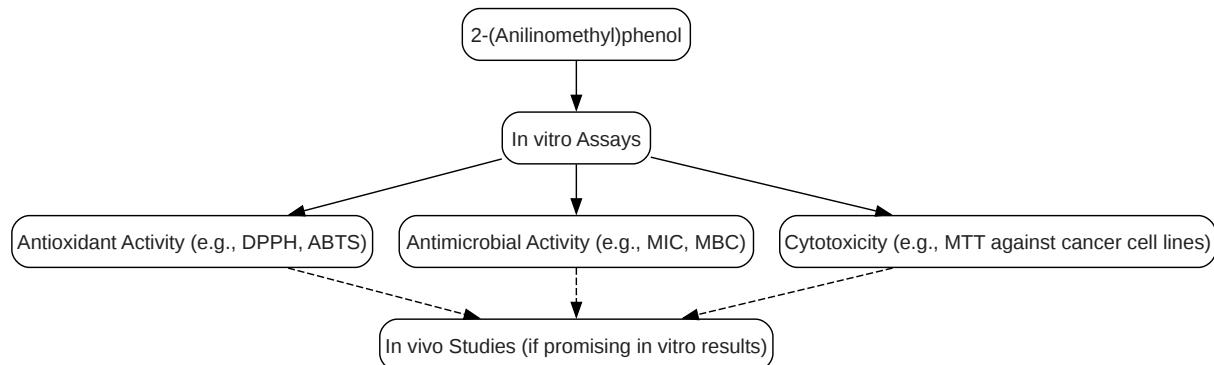
- Dissolve 2-((phenylimino)methyl)phenol (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
- Cool the solution to 0 °C in an ice bath.
- Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of deionized water.
- Remove the methanol under reduced pressure.
- Extract the aqueous residue with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure **2-(Anilinomethyl)phenol**.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR (CDCl_3 , 400 MHz): δ (ppm) \sim 7.3-6.8 (m, 9H, Ar-H), \sim 4.9 (s, 1H, OH), \sim 4.3 (s, 2H, CH_2), \sim 4.2 (br s, 1H, NH).
- ^{13}C NMR (CDCl_3 , 100 MHz): δ (ppm) \sim 155, 147, 129, 128, 121, 120, 118, 116, 48.

Infrared (IR) Spectroscopy:


- IR (KBr, cm^{-1}): \sim 3400 (O-H stretch), \sim 3350 (N-H stretch), \sim 3050 (Ar C-H stretch), \sim 1600, 1500 (C=C stretch), \sim 1250 (C-N stretch).

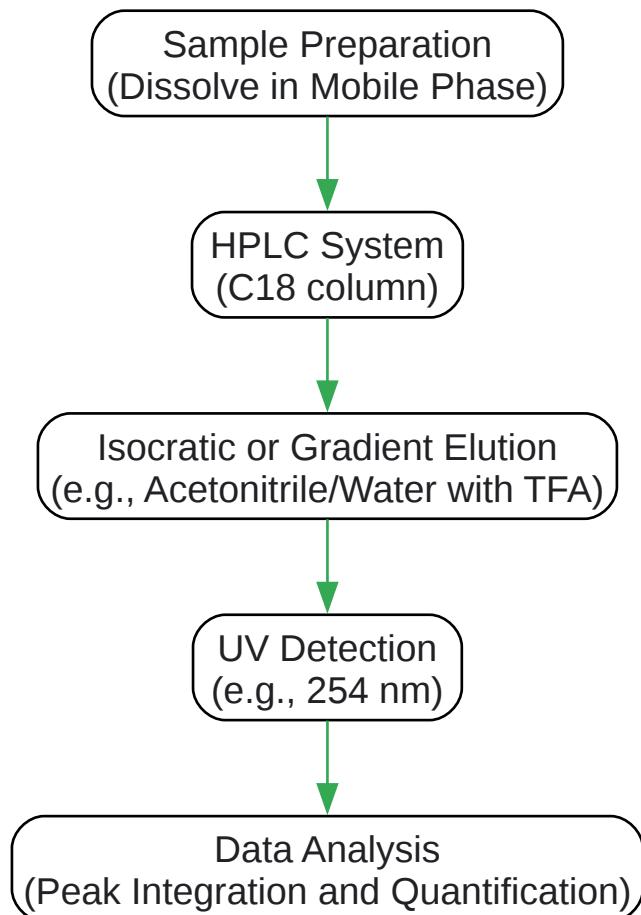
Potential Biological Activities and Signaling Pathways

Specific studies on the biological activities and signaling pathways of **2-(Anilinomethyl)phenol** are not currently available in the public literature. However, as a member of the phenol and Mannich base classes of compounds, it may exhibit a range of biological effects. Phenolic compounds are well-known for their antioxidant properties.^[2] Mannich bases have been reported to possess a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.^{[3][4][5]}

The structural similarity of **2-(Anilinomethyl)phenol** to other biologically active aminophenol derivatives suggests potential for similar activities. For instance, various aminophenol derivatives have been investigated for their anticancer and anti-inflammatory properties.^{[6][7]}

Logical Relationship of Potential Biological Screening:

[Click to download full resolution via product page](#)


Caption: Potential workflow for biological activity screening.

Further research is required to elucidate the specific biological targets and mechanisms of action of **2-(Anilinomethyl)phenol**.

Experimental Workflows for Analysis High-Performance Liquid Chromatography (HPLC)

A general reversed-phase HPLC method can be adapted for the analysis of **2-(Anilinomethyl)phenol**.

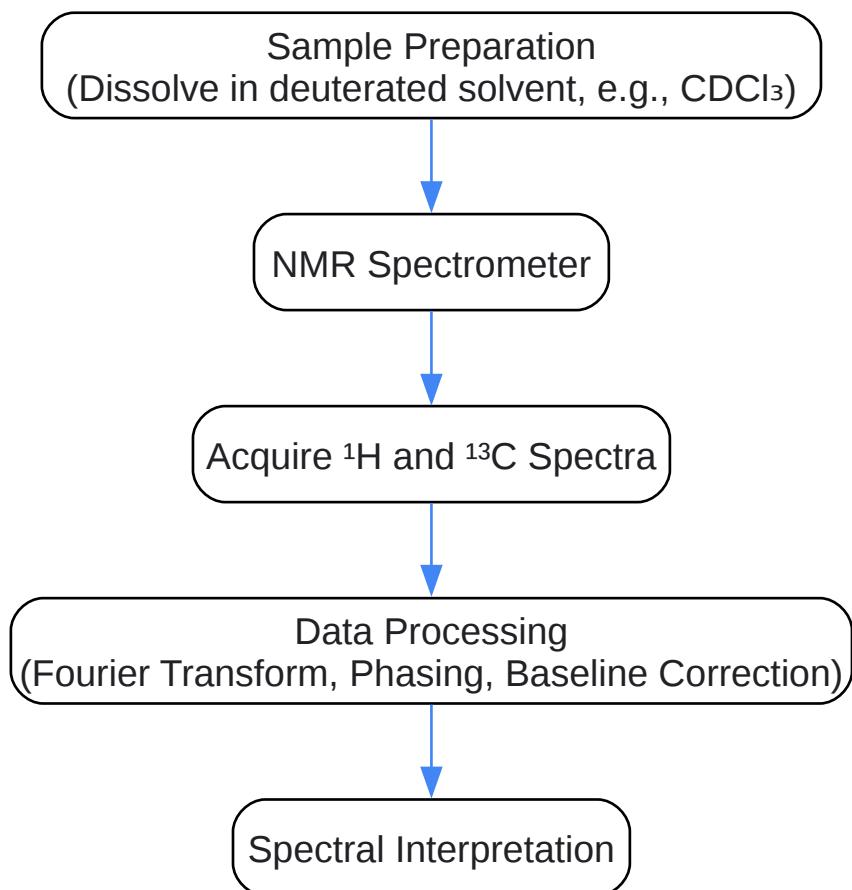
Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: General workflow for HPLC analysis.

Instrumentation:

- HPLC system with a UV detector
- C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)


Mobile Phase:

- A typical mobile phase could consist of a mixture of acetonitrile and water with a small amount of trifluoroacetic acid (TFA) for peak shaping. The exact composition may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for the structural confirmation of **2-(Anilinomethyl)phenol**.

Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: General workflow for NMR analysis.

Solvent:

- Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents.

Conclusion

This technical guide consolidates the currently available information on the physicochemical properties of **2-(Anilinomethyl)phenol**. While a detailed synthesis protocol and spectroscopic characterization data are accessible, a significant gap exists in the experimental determination of its fundamental physicochemical properties and its specific biological activities. The provided

predicted values and general experimental workflows serve as a starting point for researchers and drug development professionals interested in exploring the potential of this compound. Further experimental investigation is crucial to fully characterize **2-(Anilinomethyl)phenol** and unlock its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Antimicrobial and antibiofilm activities of halogenated phenols against *Staphylococcus aureus* and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(Aminomethyl)phenol (50312-64-6) for sale [vulcanchem.com]
- 4. 4-[2-[3,5-bis(trifluoromethyl)anilino]thiazol-4-yl]phenol as a potent antibacterial agent against methicillin-resistant *Staphylococcus aureus* (MRSA) infection in vivo - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 5. Separation of 2-((Dimethylamino)methyl)phenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. [researchportal.tuni.fi](#) [researchportal.tuni.fi]
- 7. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 2-(Anilinomethyl)phenol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1266564#physicochemical-properties-of-2-anilinomethyl-phenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com